Positional Isomerism: Carbonyl Geometry Divergence
The target compound positions carbonyl groups at ring atoms 2 and 5, whereas the extensively studied comparator AS-041164 (CAS 6318-41-8) positions carbonyls at atoms 2 and 4. This positional isomerism produces a computed TPSA of 89.9 Ų for the 2,5-isomer [1]. The 2,4-dione arrangement in AS-041164 yields a different H-bond pharmacophore that enables selective PI3Kγ inhibition (IC50 = 70 nM) with 3.4-fold selectivity over PI3Kα, 20.7-fold over PI3Kβ, and 24.3-fold over PI3Kδ . No published PI3K profiling data exist for the 2,5-dione isomer, establishing a clear divergence in kinase target engagement between the two regioisomers.
| Evidence Dimension | Carbonyl position and target engagement profile |
|---|---|
| Target Compound Data | Carbonyl at positions 2 and 5; TPSA = 89.9 Ų; no published PI3K inhibition data |
| Comparator Or Baseline | AS-041164: Carbonyl at positions 2 and 4; PI3Kγ IC50 = 70 nM |
| Quantified Difference | Positional isomerism; TPSA difference vs. 2,4-isomer; absence of PI3Kγ activity data for target compound |
| Conditions | Computed properties (PubChem); PI3K isoform profiling (biochemical assay, AS-041164) |
Why This Matters
For SAR programs targeting kinase inhibition, the 2,5-dione scaffold provides a distinct pharmacophore geometry that may access chemical space orthogonal to the PI3Kγ-active 2,4-dione series, reducing the risk of redundant IP and enabling novel target profiles.
- [1] PubChem Compound Summary for CID 164643461. Computed TPSA: 89.9 Ų. View Source
